2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves the reaction of phthalic anhydride with appropriate amines and brominated phenoxy acetic acid derivatives. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-(2-BROMO-4-METHYLPHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dioxoisoindoline moiety can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The brominated phenoxy group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include other phthalimide derivatives, such as:
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-({3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE
These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents, which can significantly affect their chemical properties and applications
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 2-(2-bromo-4-methylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-12-6-7-16(15(20)10-12)26-11-17(22)25-9-8-21-18(23)13-4-2-3-5-14(13)19(21)24/h2-7,10H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXZGYNYMJJIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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